3H-imidazo[4,5-h]quinoline
Overview
Description
3H-imidazo[4,5-h]quinoline is a heterocyclic compound that contains both imidazole and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-h]quinoline typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile. This reaction is carried out in the presence of a base such as potassium hydroxide in methanol, resulting in high yields . The structures of the synthesized compounds are confirmed using spectral data such as FT-IR, 1H NMR, and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3H-imidazo[4,5-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline oxides, while reduction can produce amino derivatives.
Scientific Research Applications
3H-imidazo[4,5-h]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: The compound is used in the development of fluorescent materials for dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the phosphorylation process . This activation leads to the modulation of gene expression involved in immune and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3H-furo[2,3-b]imidazo[4,5-f]quinoline
- 3H-furo[2,3-b]pyrazolo[4,3-f]quinoline
- 3H-1benzofuro[2,3-b]imidazo[4,5-f]quinoline
Uniqueness
3H-imidazo[4,5-h]quinoline is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher stability under various conditions .
Properties
IUPAC Name |
3H-imidazo[4,5-h]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWIGHJGOEUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)NC=N3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513851 | |
Record name | 3H-Imidazo[4,5-h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14993-03-4 | |
Record name | 3H-Imidazo[4,5-h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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